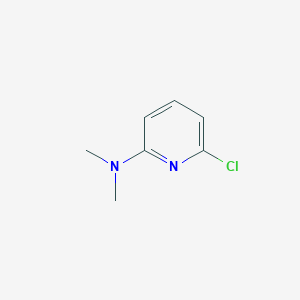![molecular formula C18H26N4O2 B2917207 N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide CAS No. 440330-78-9](/img/structure/B2917207.png)
N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide is a synthesized organic compound characterized by its unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Lab-Scale Synthesis: : N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide is synthesized through a multi-step process. It generally involves the initial preparation of 4-oxobenzo[d][1,2,3]triazin-3(4H)-one, followed by the attachment of the hexanamide group and subsequent introduction of the isopentyl chain.
Step 1: : Synthesis of 4-oxobenzo[d][1,2,3]triazin-3(4H)-one: This can be achieved by the cyclization of the appropriate benzoic acid derivative with hydrazine.
Step 2: : N-alkylation of 4-oxobenzo[d][1,2,3]triazin-3(4H)-one with hexanamide under basic conditions, typically using sodium hydride as the base.
Step 3: : Introduction of the isopentyl group, often accomplished through reductive amination or other suitable alkylation techniques.
Industrial Production Methods: : Industrially, the production of this compound might employ automated synthesis routes involving similar steps but optimized for larger scale production. Process engineering ensures the efficiency and yield of the target compound, with continuous monitoring of reaction conditions and product purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions primarily at the isopentyl side chain.
Reduction: : Reduction can occur at the triazinone ring, altering the electronic characteristics of the molecule.
Substitution: : The hexanamide group can undergo substitution reactions, especially nucleophilic substitutions due to the carbonyl group's reactivity.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Reductive agents such as lithium aluminum hydride or catalytic hydrogenation methods.
Substitution: : Nucleophiles like amines or alcohols in the presence of catalysts such as acid chlorides.
Major Products Formed
The reactions often yield derivatives of the parent compound, with modifications primarily at the isopentyl or hexanamide functional groups.
Scientific Research Applications
Chemistry
Used as a precursor in the synthesis of more complex organic molecules, especially in the design of new pharmaceuticals or agrochemicals.
Analyzed for its reactivity profile, helping to understand reaction mechanisms involving triazinone derivatives.
Biology and Medicine
Investigated for its ability to interact with specific enzymes or receptors, potentially leading to new therapeutic agents.
Industry
May find uses in the development of specialty chemicals with specific desired properties.
Potentially useful as an intermediate in the production of complex organic compounds for various industrial applications.
Mechanism of Action
The compound’s mechanism of action involves interactions at the molecular level, particularly with enzymes or cellular receptors. The triazinone ring may participate in hydrogen bonding or hydrophobic interactions with biological targets, affecting signaling pathways or enzymatic activities.
Comparison with Similar Compounds
Compounds such as N-isopropyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide share structural similarities but differ in the alkyl chain length or branching, which can significantly affect their chemical and biological properties.
Uniqueness
The specific structural arrangement of N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide imparts unique reactivity and potential biological activity, distinguishing it from other related compounds.
List of Similar Compounds
N-isopropyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide
N-butyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide
N-hexyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide
Conclusion
This compound is a compound with multifaceted applications across various scientific disciplines. Its unique structure allows it to participate in diverse chemical reactions, rendering it a valuable subject of study in both synthetic and applied chemistry.
Properties
IUPAC Name |
N-(3-methylbutyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-14(2)11-12-19-17(23)10-4-3-7-13-22-18(24)15-8-5-6-9-16(15)20-21-22/h5-6,8-9,14H,3-4,7,10-13H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMIGHOPRPBTNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2N=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chlorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2917125.png)
![3,4,9-Trimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2917129.png)
![3-ethyl-8-methoxy-5-methyl-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2917130.png)


![4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2917133.png)


![2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2917138.png)
![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride](/img/structure/B2917140.png)
![1-(4-fluorophenyl)-3-methyl-4-oxo-N-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2917141.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2917146.png)
![(Z)-3-(furan-2-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2917147.png)
